N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with an (S)-2-amino-3-methyl-butyryl group at the 1-position and an ethyl-acetamide moiety at the 4-position. Its molecular formula is C₁₅H₂₈N₃O₂ (molar mass: ~269.38 g/mol), though exact values may vary depending on stereochemical and substituent configurations .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-17(11(4)18)12-6-8-16(9-7-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVCQAJNLUHMLV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the amino acid derivative and the acetamide group. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Typical reagents used in these steps include amines, acyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in studies of enzyme interactions and protein binding, providing insights into biological processes at the molecular level.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings from Comparative Studies
Pyrrolidine analogs (e.g., Analog 1) may offer faster metabolic clearance due to reduced steric bulk .
Substituent Effects: Ethyl vs. Cyclopropyl: Cyclopropyl substituents (Analog 2) are associated with improved metabolic stability in preclinical studies, likely due to resistance to oxidative degradation . Amino-Acyl Chain Length: The (S)-2-amino-3-methyl-butyryl group in the Target Compound provides greater hydrophobic interactions compared to shorter chains (e.g., Analog 3’s propionyl group), which could enhance target affinity .
Commercial Availability: Several analogs (e.g., N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide) are listed as discontinued products, suggesting challenges in synthesis, stability, or efficacy in early-stage research .
Research and Development Insights
- Pharmacological Potential: The Target Compound’s structure aligns with protease inhibitors (e.g., renin or cathepsin inhibitors), where the piperidine ring and acyl groups mimic peptide substrates .
- Synthetic Challenges: Stereochemical complexity (e.g., (S)-configuration in the amino-butyryl group) requires enantioselective synthesis, increasing production costs .
- Patent Landscape: Derivatives like N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide (Analog 3) are patented for kinase inhibition, highlighting the therapeutic relevance of this structural class .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-ethyl-acetamide, also referred to as a piperidine derivative, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of 281.39 g/mol. The compound features a piperidine ring, an amino acid derivative, and an acetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Amino Acid Derivative : Peptide coupling reactions to incorporate the (S)-2-amino-3-methyl-butyryl group.
- Attachment of the Acetamide Group : Acylation with ethyl acetamide under controlled conditions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | >125 μM | Reduced susceptibility compared to other strains |
The compound has demonstrated bactericidal activity, particularly against Gram-positive bacteria, and has been shown to inhibit biofilm formation in pathogenic strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Analgesic and Anti-inflammatory Properties
In addition to its antimicrobial activity, preliminary studies suggest that this compound may possess analgesic and anti-inflammatory effects. These effects are hypothesized to arise from modulation of pain pathways and inflammatory mediators, although detailed mechanisms remain to be fully elucidated.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antibacterial activity of various derivatives, including this compound. The results indicated significant inhibition against both planktonic and biofilm forms of bacteria .
- Mechanistic Insights : Another investigation focused on the interaction between this compound and bacterial ribosomes, revealing that it inhibits protein synthesis effectively at sub-MIC concentrations .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism.
- Receptor Modulation : It could modulate receptor pathways related to pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
